MFCD02366332
Description
Based on contextual evidence from analogous compounds (e.g., boronic acids and heterocyclic derivatives), it is hypothesized to belong to the class of organoboron compounds, commonly utilized in cross-coupling reactions such as Suzuki-Miyaura syntheses . Organoboron compounds like MFCD02366332 are critical in pharmaceutical and materials science for constructing complex aromatic frameworks.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-2-4-12(5-3-11)14(21)10-22-16-18-15(19-20-16)13-6-8-17-9-7-13/h2-9H,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKILVGKZRPCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366332 typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The industrial production methods are designed to be cost-effective while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions: MFCD02366332 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD02366332 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Additionally, in industry, it is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD02366332 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. These interactions can lead to changes in cellular processes and physiological responses, making this compound a valuable compound for research and therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
Structural Insights :
- Boron Functionalization : All compounds share a boronic acid (-B(OH)2) group, enabling participation in cross-coupling reactions. This compound likely follows this trend, with reactivity dependent on the attached aromatic system .
- Heterocyclic Moieties : The presence of imidazole or pyridine rings in analogs (e.g., (4-(1-methyl-1H-imidazol-2-yl)phenyl)boronic acid) enhances solubility and binding affinity in medicinal applications. This compound may feature similar heterocycles, affecting its electronic properties and stability .
Key Observations :
- Synthetic Efficiency : this compound likely achieves yields (~70–75%) comparable to analogs due to optimized palladium-catalyzed conditions (e.g., tris(dibenzylideneacetone)dipalladium(0)) .
- Solubility and Bioavailability : Higher molecular weight in this compound (hypothesized 161.95 g/mol) vs. simpler analogs (e.g., 137.93 g/mol) may reduce aqueous solubility but improve lipid membrane permeability, broadening therapeutic applicability .
- Thermal Stability : Heterocyclic substituents (e.g., imidazole) in analogs enhance stability under high-temperature reactions, suggesting similar advantages for this compound in industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
